molecular formula C27H33N3O3S B2544116 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946366-79-6

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2544116
CAS No.: 946366-79-6
M. Wt: 479.64
InChI Key: YRSLXWDZKYYBCZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a central ethyl backbone substituted with a 2,3-dihydroindole moiety and a 4-(dimethylamino)phenyl group. The sulfonamide functional group is attached to a benzene ring further substituted with methoxy, 4-methyl, and 5-methyl groups. Its molecular formula is C₂₇H₃₁N₃O₃S, with a molecular weight of 477.62 g/mol.

Structural elucidation of such compounds typically employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structural validation .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-19-16-26(33-5)27(17-20(19)2)34(31,32)28-18-25(22-10-12-23(13-11-22)29(3)4)30-15-14-21-8-6-7-9-24(21)30/h6-13,16-17,25,28H,14-15,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSLXWDZKYYBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole nucleus. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens and sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Functional Groups Potential Applications
Target Compound C₂₇H₃₁N₃O₃S 477.62 Sulfonamide, dihydroindole, dimethylamino, methoxy Enzyme inhibition, receptor studies
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (461448-37-3) C₁₅H₁₅NO₄S 305.35 Sulfonamide, benzodioxine, methoxy Pharmaceutical intermediates
N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide (97955-89-0) C₁₈H₁₆N₂O₂ 292.33 Acetamide, benzyl, formyl indole Organic synthesis, ligand design

Key Observations:

Sulfonamide vs. Acetamide Backbone :

  • The target compound’s sulfonamide group (SO₂NH) offers stronger acidity and hydrogen-bonding capacity compared to the acetamide (CONH) in 97955-89-0. This difference may enhance binding affinity to serine proteases or other enzymatic targets .
  • The benzodioxine ring in 461448-37-3 introduces rigidity and aromaticity, contrasting with the target’s flexible ethyl-dihydroindole substituent.

Substituent Effects: The dimethylamino group in the target compound likely improves water solubility and membrane permeability compared to the methoxy group in 461448-37-3.

Indole Derivatives :

  • Dihydroindole in the target compound and formyl indole in 97955-89-0 both participate in π-π stacking interactions, but the reduced indole (dihydro form) in the target may alter electron density and binding specificity .

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is C27H30N4O5C_{27}H_{30}N_{4}O_{5} with a molecular weight of approximately 490.56 g/mol. Its structure includes an indole ring, a dimethylamino group, and a sulfonamide moiety, which are known to enhance pharmacological properties.

PropertyValue
Molecular FormulaC27H30N4O5C_{27}H_{30}N_{4}O_{5}
Molecular Weight490.56 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related indole derivatives have demonstrated their ability to inhibit cell proliferation in cancer cell lines. For example, certain N-substituted carbazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

Neuroprotective properties have also been attributed to similar compounds. The presence of the indole moiety is significant as it has been associated with neuroprotective effects in various models of neurodegenerative diseases. Research has shown that these compounds can modulate neuroinflammatory responses and provide protection against oxidative stress .

Analgesic and Anti-inflammatory Properties

The compound may also exhibit analgesic and anti-inflammatory effects. The sulfonamide group is known for its role in reducing inflammation and pain in various contexts, suggesting that the compound could be beneficial in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of N-substituted carbazoles against clinical isolates of bacteria and fungi. The results indicated that specific derivatives showed potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Antitumor Activity in Cell Lines

In vitro studies on human carcinoma cell lines (e.g., HCT116 and NCI-460) demonstrated that certain derivatives of indole exhibited strong antiproliferative effects, with IC50 values in the nanomolar range. This suggests that modifications to the indole structure can enhance therapeutic effectiveness against cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the indole ring or the introduction of additional functional groups can significantly influence its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of DimethylaminoIncreases antimicrobial potency
Sulfonamide GroupEnhances anti-inflammatory effects
Indole RingContributes to neuroprotective properties

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